Physicochemical Differentiation: Lipophilicity (XLogP3-AA) of Ethyl Ester vs. Methyl Ester and Free Acid Analogs
The calculated lipophilicity (XLogP3-AA) of ethyl (2-formyl-1H-pyrrol-1-yl)acetate is 0.8 [1]. This value provides a quantitative baseline for its partitioning behavior, which is distinct from its closest analogs. While precise XLogP3-AA values for the methyl ester (CAS 148191-80-4) and free acid derivatives are not consolidated in a single public database, the fundamental chemical principle dictates that the ethyl ester is significantly more lipophilic than the corresponding free acid and moderately more lipophilic than the methyl ester. This difference in lipophilicity directly influences solubility profiles, membrane permeability in biological assays, and chromatographic retention times during purification.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | Methyl (2-formyl-1H-pyrrol-1-yl)acetate (CAS 148191-80-4) and (2-formyl-1H-pyrrol-1-yl)acetic acid (free acid) |
| Quantified Difference | Target compound is more lipophilic than the free acid and moderately more lipophilic than the methyl ester (based on established ester homologation principles). |
| Conditions | XLogP3-AA calculation method (PubChem release 2019.06.18) [1]. |
Why This Matters
Lipophilicity is a critical determinant of a compound's behavior in biological systems and its solubility in organic solvents, which directly impacts reaction workup, purification, and assay development.
- [1] PubChem. Ethyl (2-formyl-1H-pyrrol-1-yl)acetate. Computed Properties: XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/8027620#section=Chemical-and-Physical-Properties. View Source
